1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

Overview

Description

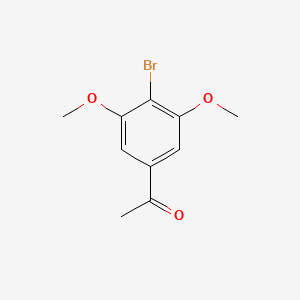

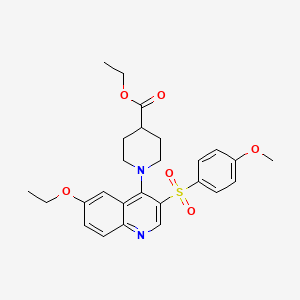

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C10H11BrO3 . It is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent .

Synthesis Analysis

The synthesis of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde . The steps include a Grignard reaction using methylmagnesium bromide, oxidation (e.g., using pyridinium chlorochromate (PCC)), α-bromination, reaction with hexamethylenetetramine, and acid hydrolysis .Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one features methoxy substituents at the 2- and 5-position of the ring, as well as a bromine at the 4-position . A ketone group is present at the beta (β) position from the functional amine group connected to the alpha (α) carbon .Scientific Research Applications

- B4 has demonstrated antibacterial properties in various studies . It inhibits the growth of certain bacteria, making it a potential candidate for developing novel antibacterial agents.

- Researchers have explored B4’s antifungal activity . It shows promise in combating fungal infections, which could be valuable for developing antifungal drugs.

- B4 has been investigated for its antiparasitic properties . Understanding its impact on parasites may lead to new therapeutic strategies against parasitic diseases.

- Oxidative stress plays a role in various diseases. B4 exhibits antioxidant activity, scavenging free radicals and reducing oxidative damage . This property could have implications for health and disease prevention.

- B4 affects acetylcholinesterase (AchE) activity, a critical enzyme in the cholinergic nervous system. Inhibition of AchE can lead to behavioral changes and impaired movement . Understanding B4’s neurotoxic potential is essential for drug safety assessments.

- Although not directly related to B4, derivatives of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one have been explored as novel FGFR1 inhibitors for treating non-small cell lung cancer . This highlights the broader potential of related compounds.

Antibacterial Activity

Antifungal Potential

Antiparasitic Effects

Antioxidant Properties

Neurotoxicity and Acetylcholinesterase Inhibition

Potential as an FGFR1 Inhibitor

Mechanism of Action

Target of Action

It is a beta keto analogue of the controlled substance 2c-b (2,5-dimethoxy-4-bromophenethylamine), which is known to have psychoactive effects . Therefore, it is plausible that this compound may interact with similar targets as 2C-B, potentially affecting the central nervous system.

Mode of Action

The exact mode of action of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is not well-studied. As a structural analogue of 2C-B, it may share similar interactions with its targets. 2C-B is known to act as a partial agonist at the 5-HT2A serotonin receptor, which plays a key role in the regulation of mood, cognition, and perception .

Biochemical Pathways

Result of Action

Related compounds have been reported to produce analgesia, numbness, and reduction of physical feeling , suggesting that this compound might have similar effects.

properties

IUPAC Name |

1-(4-bromo-3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZNTURMLBZGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)

![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)

![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)

![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)